

# 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole

## molecular weight

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### Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole
Cat. No.:	B165762

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An In-depth Technical Guide on **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**

This technical guide provides a detailed overview of the chemical compound **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**, targeting researchers, scientists, and professionals in drug development.

## Chemical Properties and Identifiers

**2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole** is a white solid compound.<sup>[1]</sup> It is characterized by a benzothiazole core structure substituted with a chloro group at the 2-position and a trifluoromethoxy group at the 6-position.

## Quantitative Data Summary

The following table summarizes the key quantitative data for **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**.

Property	Value	Source
Molecular Weight	253.63 g/mol	<a href="#">[1]</a>
Exact Mass	252.95800 u	<a href="#">[1]</a>
Molecular Formula	C <sub>8</sub> H <sub>3</sub> ClF <sub>3</sub> NOS	<a href="#">[2]</a>
Density (Predicted)	1.599±0.06 g/cm <sup>3</sup>	<a href="#">[1]</a>
Boiling Point (Predicted)	250.8±35.0 °C	<a href="#">[1]</a>
Flash Point	105.472°C	<a href="#">[1]</a>
Refractive Index	1.578	<a href="#">[1]</a>
XLogP3	4.9	<a href="#">[1]</a>

## Experimental Protocols

### Synthesis of 2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole

A common synthetic route involves the treatment of the corresponding 2-hydroxy precursor with thionyl chloride (SOCl<sub>2</sub>).[\[1\]](#)

#### Methodology:

- A solution of thionyl chloride (120 mL) is preheated to 65 °C.
- Compound 2 (the 2-hydroxy precursor, 12.45 g, 0.05 mol) is added slowly in portions to the heated thionyl chloride.
- The resulting solution is stirred for 5 hours at 60 °C.
- Post-reaction, the thionyl chloride is evaporated.
- The residue is dissolved in dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and the solvent is evaporated again. This dissolution and evaporation step is repeated at least three times to ensure complete removal of residual thionyl chloride.

- The crude product is purified by column chromatography on silica gel, eluting with petroleum ether (60–90 °C).
- This process yields the final product, **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**, as a white solid (10.71 g, 85% yield).[\[1\]](#)

## Visualized Experimental Workflow

The synthesis protocol can be visualized as a sequential workflow.

## Reaction Setup

Preheat  $\text{SOCl}_2$  (120 mL) to 65 °C

## Reaction

Slowly add 2-hydroxy precursor (12.45 g)

Stir for 5 hours at 60 °C

## Workup

Evaporate Thionyl Chloride

Dissolve residue in  $\text{CH}_2\text{Cl}_2$ Evaporate  $\text{CH}_2\text{Cl}_2$  (Repeat 3x)

## Purification

Column Chromatography (Silica Gel, Petroleum Ether)

Final Product: White Solid (10.71 g, 85% yield)

[Click to download full resolution via product page](#)Synthesis workflow for **2-Chloro-6-(trifluoromethoxy)benzo[d]thiazole**.

## Analytical Data

The synthesized product can be characterized using various analytical techniques.

- Mass Spectrometry (ESI-MS): m/z 251.91 [M–H]<sup>-</sup>.[\[1\]](#)
- Elemental Analysis: Calculated for C<sub>8</sub>H<sub>3</sub>ClF<sub>3</sub>NOS: C, 37.88%; H, 1.19%; N, 5.52%. Found: C, 37.95%; H, 1.13%; N, 5.59%.[\[1\]](#)

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## References

- 1. [echemi.com](http://echemi.com) [echemi.com]
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